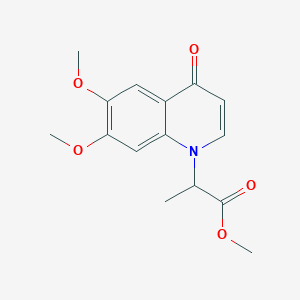
Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. A common route might include the reaction of 6,7-dimethoxy-4-oxoquinoline with methyl propanoate in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
6,7-Dimethoxyquinoline: A closely related derivative with similar chemical properties.
4-Oxoquinoline: Another related compound with potential biological activities.
Uniqueness
Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.
Biological Activity
Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate, designated by CAS Number 1279201-20-5, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17N O5
- Molecular Weight : 291.30 g/mol
- Purity : Typically ≥98% in commercial preparations
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the quinoline structure. This compound has been evaluated for its effects on various cancer cell lines.
The compound exhibits its anticancer effects primarily through:
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, which is crucial for inhibiting tumor growth.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Case Studies
-
Study on Breast Cancer Cells :
- In vitro tests demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 10 µM after 48 hours of exposure.
- Apoptotic markers such as caspase activation were significantly elevated in treated cells compared to controls.
-
Lung Cancer Models :
- A study involving A549 lung cancer cells showed that the compound inhibited cell migration and invasion, suggesting potential anti-metastatic properties. The mechanism was linked to the downregulation of matrix metalloproteinases (MMPs).
Antimicrobial Activity
In addition to its anticancer properties, this compound has been assessed for antimicrobial activity.
Antibacterial Effects
Research indicates that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were found to be effective against Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 50 µg/mL.
Summary of Biological Activities
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 2-(6,7-dimethoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C15H17NO5/c1-9(15(18)21-4)16-6-5-12(17)10-7-13(19-2)14(20-3)8-11(10)16/h5-9H,1-4H3 |
InChI Key |
FHAPHCUNMNQSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C=CC(=O)C2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















